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Compound of Interest

Compound Name: 6-FAM-PEG3-Azide

Cat. No.: B3028949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a

key reagent for the fluorescent labeling of oligonucleotides. This document details its chemical

properties, labeling methodologies, and applications in various molecular biology techniques. It

is intended to serve as a valuable resource for researchers and professionals in the fields of life

sciences and drug development.

Introduction to 6-FAM-PEG3-Azide
6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides

due to its high absorptivity, excellent fluorescence quantum yield, and compatibility with

common fluorescence detection instrumentation.[1][2] The 6-FAM-PEG3-Azide derivative

incorporates a triethylene glycol (PEG3) spacer and a terminal azide group. This structure

allows for the covalent attachment of the 6-FAM dye to alkyne-modified oligonucleotides via

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne

cycloaddition (SPAAC), commonly known as "click chemistry".[3] These reactions are highly

efficient and bioorthogonal, meaning they proceed with high yield under mild conditions without

interfering with biological functionalities.[3]

The PEG3 linker provides several advantages, including increased water solubility and a

spatial separation between the dye and the oligonucleotide, which can minimize potential

interactions that might affect the hybridization properties of the oligonucleotide or the

fluorescence of the dye.
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Chemical and Spectroscopic Properties
A summary of the key chemical and spectroscopic properties of 6-FAM-PEG3-Azide and the

resulting 6-FAM labeled oligonucleotides is presented in the table below.

Property Value Reference

Chemical Formula C29H28N4O9 N/A

Molecular Weight 576.55 g/mol N/A

Excitation Maximum (λex) ~494 nm [1]

Emission Maximum (λem) ~521 nm

Fluorescence Quantum Yield

(Φ)
~0.82-0.92

Appearance White to yellow solid N/A

Solubility Soluble in DMSO, DMF N/A

Oligonucleotide Labeling via Click Chemistry
The primary application of 6-FAM-PEG3-Azide is the labeling of alkyne-modified

oligonucleotides. The azide group reacts with a terminal alkyne on the oligonucleotide to form a

stable triazole linkage. This can be achieved through two main pathways: Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient and widely used method for labeling oligonucleotides. The reaction

is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g.,

CuSO4) and a reducing agent (e.g., sodium ascorbate). A ligand, such as

Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and

protect the DNA from damage. The reaction proceeds with high yields, often achieving near-

quantitative conversion of the oligonucleotide to its labeled form.
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Caption: General workflow for CuAAC labeling of oligonucleotides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is an alternative click chemistry method that does not require a cytotoxic copper

catalyst, making it suitable for applications in living systems. This reaction utilizes a strained

cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.

The labeling efficiency of SPAAC can be very high, with consistent conjugation success

reported.

Caption: General workflow for SPAAC labeling of oligonucleotides.

Experimental Protocols
General Protocol for CuAAC Labeling of an Alkyne-
Modified Oligonucleotide
This protocol is a general guideline and may require optimization for specific oligonucleotides

and applications.

Materials:

Alkyne-modified oligonucleotide

6-FAM-PEG3-Azide

DMSO (anhydrous)

Sodium Ascorbate solution (freshly prepared, 100 mM in water)

Copper(II) Sulfate (CuSO4) solution (20 mM in water)

TBTA solution (20 mM in DMSO)

Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Nuclease-free water

Ethanol (100% and 70%)
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3 M Sodium Acetate, pH 5.2

Procedure:

Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free

water to a final concentration of 1 mM.

Prepare the 6-FAM-PEG3-Azide: Dissolve 6-FAM-PEG3-Azide in anhydrous DMSO to a

final concentration of 10 mM.

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

Buffer (to a final volume of 100 µL)

Alkyne-modified oligonucleotide (e.g., 10 µL of a 1 mM stock for a 10 nmol reaction)

6-FAM-PEG3-Azide solution (e.g., 5 µL of a 10 mM stock, 5-fold molar excess)

TBTA solution (e.g., 2.5 µL of a 20 mM stock)

Initiate the Reaction:

Add Sodium Ascorbate solution (e.g., 5 µL of a 100 mM stock).

Add CuSO4 solution (e.g., 2.5 µL of a 20 mM stock).

Vortex the mixture gently.

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour.

Purification:

Ethanol Precipitation: Add 3 M Sodium Acetate (1/10th of the reaction volume) and 3

volumes of cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at

high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and air

dry.
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HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified by reverse-

phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

Stability and Storage of Labeled Oligonucleotides
pH: 6-FAM fluorescence is sensitive to pH and decreases in acidic conditions (below pH 7).

It is recommended to use buffers in the pH range of 7.5-8.5.

Photostability: Like many fluorescent dyes, 6-FAM is susceptible to photobleaching upon

prolonged exposure to light. Store labeled oligonucleotides in the dark and minimize light

exposure during experiments.

Storage: For long-term storage, it is recommended to store 6-FAM labeled oligonucleotides

at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).

Triazole Linkage Stability: The 1,2,3-triazole linkage formed via click chemistry is highly

stable and resistant to hydrolysis and enzymatic degradation, making it compatible with

various downstream applications such as PCR and hybridization.

Applications of 6-FAM Labeled Oligonucleotides
6-FAM labeled oligonucleotides are versatile tools used in a wide range of molecular biology

applications.

Real-Time PCR (qPCR)
In real-time PCR, 6-FAM is commonly used as a reporter dye in hydrolysis probes (e.g.,

TaqMan® probes). The probe, which also contains a quencher, hybridizes to the target

sequence. During PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase

cleaves the probe, separating the reporter from the quencher and leading to an increase in

fluorescence that is proportional to the amount of amplified product.
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Real-Time PCR (TaqMan Probe) Workflow

Reaction Setup
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Data Acquisition
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Combine Components
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(with Quencher)
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Denaturation
(~95°C)
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(~55-65°C)

Primers & Probe Bind

Extension
(~72°C)

Polymerase Synthesizes DNA

Repeat Cycles

Probe Cleavage
(5'->3' Exonuclease Activity)

Fluorescence Emission

Real-Time Fluorescence
Detection

Quantification (Ct Value)

Click to download full resolution via product page

Caption: Workflow of Real-Time PCR using a 6-FAM labeled TaqMan probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3028949?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence In Situ Hybridization (FISH)
In FISH, 6-FAM labeled oligonucleotide probes are used to detect and localize specific DNA or

RNA sequences within cells or tissues. The probe hybridizes to its complementary target

sequence, and the location of the target can be visualized using fluorescence microscopy.
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Fluorescence In Situ Hybridization (FISH) Workflow

Sample Preparation
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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
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Single Nucleotide Polymorphism (SNP) Genotyping
6-FAM labeled probes are also employed in various SNP genotyping assays. In allele-specific

PCR or probe-based assays, probes labeled with different fluorophores (e.g., FAM and VIC)

are used to differentiate between the two alleles of a SNP. The resulting fluorescence signal

indicates the genotype of the sample.

SNP Genotyping (Allele-Specific Probe) Workflow

Reaction Setup

PCR & Detection
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Genomic DNA

Combine Components
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Allele 2 Probe (e.g., VIC) PCR Master Mix

Perform PCR Amplification

Real-Time Fluorescence
Detection (FAM & VIC channels)

Allelic Discrimination Plot

Determine Genotype
(Homozygous/Heterozygous)
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Caption: Workflow for SNP genotyping using allele-specific fluorescent probes.

Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of 6-FAM

labeled oligonucleotides.

Parameter Value/Range Conditions Reference

CuAAC Labeling Yield
Near quantitative

(>95%)

2-5 equivalents of

FAM-azide, 37°C, 3-4

hours

SPAAC Labeling

Efficiency

Consistent

conjugation success

DBCO-modified

oligonucleotides

Fluorescence

Quantum Yield (Φ)
0.82 - 0.92

In aqueous buffer, pH

> 7.5

Photobleaching
Susceptible to

photobleaching

Under high-intensity

illumination

Triazole Linkage

Stability

Stable to nuclease

hydrolysis
DNase I treatment

Compatibility with

PCR

Tolerated by

polymerases

When modification is

not at the 3'-terminus

Conclusion
6-FAM-PEG3-Azide is a highly effective and versatile reagent for the fluorescent labeling of

oligonucleotides. Its application via click chemistry provides a robust and efficient method for

generating probes for a wide array of molecular biology techniques, including real-time PCR,

FISH, and SNP genotyping. The favorable spectroscopic properties of 6-FAM, combined with

the advantages of the PEG3 linker and the stability of the triazole linkage, make it an invaluable

tool for researchers and professionals in the life sciences and drug development. Careful

consideration of experimental conditions, particularly pH and light exposure, will ensure optimal

performance of 6-FAM labeled oligonucleotides in various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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